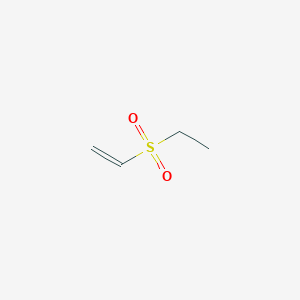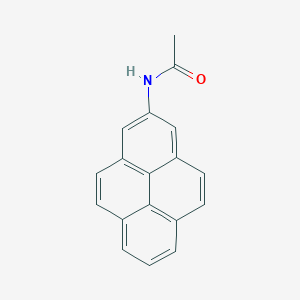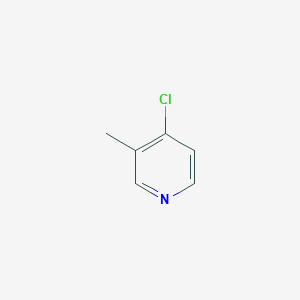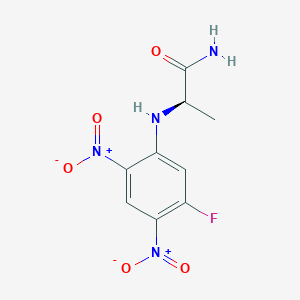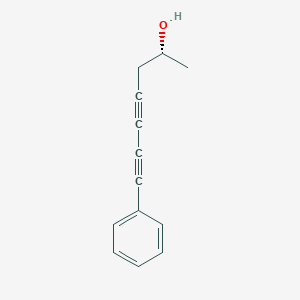
3-chloro-N-(3-chloro-4-fluorophenyl)propanamide
Descripción general
Descripción
3-chloro-N-(3-chloro-4-fluorophenyl)propanamide is a chemical compound with the CAS Number: 131605-66-8. It has a molecular weight of 236.07 . The IUPAC name for this compound is 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide .
Molecular Structure Analysis
The InChI code for 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide is 1S/C9H8Cl2FNO/c10-4-3-9(14)13-6-1-2-8(12)7(11)5-6/h1-2,5H,3-4H2,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-chloro-N-(3-chloro-4-fluorophenyl)propanamide is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and crystal structure of compounds related to 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide have been explored. Huang Ming-zhi et al. (2005) synthesized a similar compound and determined its structure via X-ray single crystal diffraction, providing insights into the molecular arrangement and potential applications in material science and pharmaceuticals (Huang Ming-zhi et al., 2005).
Antimalarial Potency
A study by Neil R. Norcross et al. (2019) identified a compound structurally related to 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide with low-nanomolar activity against Plasmodium falciparum, suggesting potential for developing new antimalarial drugs (Neil R. Norcross et al., 2019).
Analgesic Properties
Yan Liu et al. (2018) studied derivatives of a similar compound for their potential as analgesic modulators, indicating possible applications in pain management (Yan Liu et al., 2018).
Inhibitory Activity Research
Research by Ashok Penta et al. (2013) on compounds structurally related to 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide revealed no significant inhibitory activity against HIV-1 integrase, providing insights into the limitations of certain structural analogs in antiviral therapy (Ashok Penta et al., 2013).
Herbicidal Potential
A study by Liu et al. (2007) on a related compound highlighted its effective herbicidal activity, suggesting applications in agriculture (Liu et al., 2007).
Metabolic Fate Studies
Research by C. Duckett et al. (2006) on the metabolism of related fluorinated anilines in rats provided insights into the metabolic pathways and potential toxicological implications of such compounds (C. Duckett et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-N-(3-chloro-4-fluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO/c10-4-3-9(14)13-6-1-2-8(12)7(11)5-6/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQJGNHCAHOAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404497 | |
| Record name | 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-chloro-4-fluorophenyl)propanamide | |
CAS RN |
131605-66-8 | |
| Record name | 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

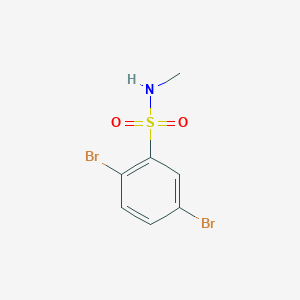
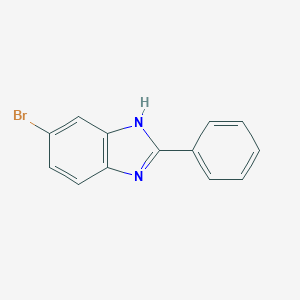

![4-[N-ethyl-N-(2-hydroxyethyl)amino]-1-(2-hydroxyethyl)amino-2-nitrobenzene, monohydrochloride](/img/structure/B157651.png)
